(4-bromo-1,2-oxazol-3-yl)methanol
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Overview
Description
(4-bromo-1,2-oxazol-3-yl)methanol is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This specific compound is characterized by the presence of a bromine atom at the 4-position and a hydroxymethyl group at the 3-position of the oxazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-1,2-oxazol-3-yl)methanol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the van Leusen reaction, which utilizes tosylmethylisocyanides (TosMICs), is a well-known method for synthesizing oxazole-based compounds . This reaction typically involves the use of imines or aldehydes as starting materials and proceeds under mild conditions with high efficiency and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to ensure high yield and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(4-bromo-1,2-oxazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen-substituted oxazole.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
Oxidation: Formation of (4-bromo-1,2-oxazol-3-yl)aldehyde or (4-bromo-1,2-oxazol-3-yl)carboxylic acid.
Reduction: Formation of (1,2-oxazol-3-yl)methanol.
Substitution: Formation of various substituted oxazoles depending on the nucleophile used.
Scientific Research Applications
(4-bromo-1,2-oxazol-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-bromo-1,2-oxazol-3-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions. The oxazole ring can facilitate binding to these targets, leading to modulation of their activity. The presence of the bromine atom and hydroxymethyl group can further influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(4-bromo-3-methoxy-1,2-oxazol-5-yl)methanol: Similar structure but with a methoxy group at the 3-position.
(2-bromo-1,3-oxazol-4-yl)methanol: Similar structure but with the bromine atom at the 2-position and the hydroxymethyl group at the 4-position.
Uniqueness
(4-bromo-1,2-oxazol-3-yl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the bromine atom and hydroxymethyl group can affect its interactions with other molecules and its overall stability.
Properties
CAS No. |
2703774-72-3 |
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Molecular Formula |
C4H4BrNO2 |
Molecular Weight |
178 |
Purity |
95 |
Origin of Product |
United States |
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